molecular formula C20H42O3 B14071243 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-dodecane CAS No. 102155-53-3

1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-dodecane

Cat. No.: B14071243
CAS No.: 102155-53-3
M. Wt: 330.5 g/mol
InChI Key: GESVCTQFOKNBAT-UHFFFAOYSA-N
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Description

1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-dodecane is an organic compound with a complex structure that includes multiple ether linkages. This compound is part of the glycol ether family, which is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-dodecane typically involves the reaction of isobutyl alcohol with ethylene oxide to form 2-(2-Isobutoxyethoxy)ethanol. This intermediate is then further reacted with dodecane under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts such as trifluoroborane-ether complex and temperatures ranging from 25°C to 80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The final product is then purified through distillation and other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-dodecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-dodecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-dodecane exerts its effects is primarily through its ability to interact with various molecular targets. Its ether linkages allow it to form hydrogen bonds and van der Waals interactions with other molecules, facilitating its role as a solvent and reagent. The pathways involved include the solubilization of hydrophobic compounds and the stabilization of reactive intermediates in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its extended ether linkages, which provide enhanced solvency and stability compared to simpler glycol ethers. This makes it particularly valuable in applications requiring high solvency power and chemical stability .

Properties

CAS No.

102155-53-3

Molecular Formula

C20H42O3

Molecular Weight

330.5 g/mol

IUPAC Name

1-[2-[2-(2-methylpropoxy)ethoxy]ethoxy]dodecane

InChI

InChI=1S/C20H42O3/c1-4-5-6-7-8-9-10-11-12-13-14-21-15-16-22-17-18-23-19-20(2)3/h20H,4-19H2,1-3H3

InChI Key

GESVCTQFOKNBAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCC(C)C

Origin of Product

United States

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